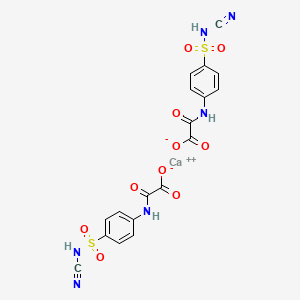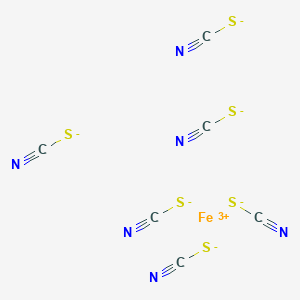![molecular formula C22H21BrClN5O2 B15179114 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride CAS No. 1441001-34-8](/img/structure/B15179114.png)
1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride is a compound with significant potential in various scientific fields. It is known for its complex structure, which includes an indole nucleus, a pyridine ring, and a urea linkage. This compound is often studied for its biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride typically involves multiple steps. The process begins with the preparation of the indole and pyridine intermediates, followed by their coupling through a urea linkage. Common reagents used in these reactions include bromine, methoxybenzene, and various catalysts to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm the structure of the final product .
化学反応の分析
Types of Reactions
1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole or pyridine rings.
Reduction: Used to reduce any nitro groups present in the intermediates.
Substitution: Halogen substitution reactions are common, especially involving the bromine atom.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions include various substituted indole and pyridine derivatives, which can be further modified to enhance their biological activity .
科学的研究の応用
1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein tyrosine kinases. It binds to these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
類似化合物との比較
Similar Compounds
- 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-chloro-2-methoxyphenyl)urea
- 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-fluoro-2-methoxyphenyl)urea
Uniqueness
The uniqueness of 1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
特性
CAS番号 |
1441001-34-8 |
|---|---|
分子式 |
C22H21BrClN5O2 |
分子量 |
502.8 g/mol |
IUPAC名 |
1-[1-[(2-aminopyridin-4-yl)methyl]indol-4-yl]-3-(5-bromo-2-methoxyphenyl)urea;hydrochloride |
InChI |
InChI=1S/C22H20BrN5O2.ClH/c1-30-20-6-5-15(23)12-18(20)27-22(29)26-17-3-2-4-19-16(17)8-10-28(19)13-14-7-9-25-21(24)11-14;/h2-12H,13H2,1H3,(H2,24,25)(H2,26,27,29);1H |
InChIキー |
WWUKDILHPZKGIL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)NC(=O)NC2=C3C=CN(C3=CC=C2)CC4=CC(=NC=C4)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















